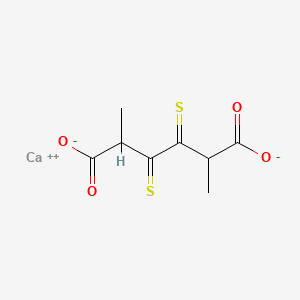

Calcium 2,5-dimethyl-3,4-dithioxoadipate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93776-78-4 |

|---|---|

Molecular Formula |

C8H8CaO4S2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

calcium;2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate |

InChI |

InChI=1S/C8H10O4S2.Ca/c1-3(7(9)10)5(13)6(14)4(2)8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

ADRVTASORWAZLS-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=S)C(=S)C(C)C(=O)[O-])C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Strategies for Calcium 2,5 Dimethyl 3,4 Dithioxoadipate

Precursor Synthesis and Ligand Preparation Methodologies

The foundational step in the synthesis of the target calcium complex is the preparation of the 2,5-dimethyl-3,4-dithioxoadipate ligand. This process begins with the synthesis of a suitable 2,5-dimethyladipate derivative, which is then subjected to a thionation reaction to introduce the desired dithioxo functional groups.

Synthesis of 2,5-dimethyladipate Derivatives

The synthesis of the 2,5-dimethyladipate backbone can be approached through several established organic chemistry routes. A common starting material is adipic acid. One plausible pathway involves the diesterification of adipic acid to form dimethyl adipate (B1204190), followed by α-methylation.

Alternatively, a method starting from adipic acid involves its conversion to the corresponding acyl halide, followed by bromination and then esterification. For instance, adipic acid can be treated with thionyl chloride to yield adipoyl chloride. Subsequent bromination at the α-positions (2 and 5) can be achieved, followed by esterification with methanol (B129727) to produce dimethyl 2,5-dibromoadipate. google.com This intermediate can then be subjected to methylation, for example, via reaction with an organocuprate like lithium dimethylcuprate, to introduce the methyl groups at the 2 and 5 positions, yielding dimethyl 2,5-dimethyladipate.

A general procedure for the synthesis of dimethyl adipate from adipic acid using dimethyl carbonate in the presence of a zeolite catalyst has also been reported, offering a greener alternative. chemicalbook.com

Table 1: Illustrative Reaction Conditions for Dimethyl 2,5-dimethyladipate Synthesis

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Esterification | Adipic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | ~90 |

Note: The data in this table is illustrative of typical conditions for these reaction types.

Thionation Reagents and Transformation Protocols for Dithioxo Formation

The conversion of the 3,4-dicarbonyl precursor to the 3,4-dithioxo functionality is a critical step. This transformation is typically achieved using thionating agents. The precursor for this step would be a 2,5-dimethyl-3,4-dioxoadipate derivative. The synthesis of this diketone can be envisioned through a Claisen condensation of a suitable ester precursor.

Once the 1,4-diketone is obtained, thionation can be carried out. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the thionation of ketones and amides. researchgate.netnih.govorganic-chemistry.org The reaction involves treating the diketone with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene, at elevated temperatures.

Another common thionating agent is phosphorus pentasulfide (P₄S₁₀). researchgate.net However, Lawesson's reagent is often preferred due to its milder reaction conditions and higher selectivity in many cases. The use of a fluorous analogue of Lawesson's reagent has also been reported, which can simplify the purification process through fluorous solid-phase extraction. nih.gov

Table 2: Comparison of Common Thionating Reagents

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Toluene, Reflux | Mild, versatile, good yields researchgate.net | By-product removal can be challenging researchgate.net |

| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine or Xylene, Reflux | Inexpensive | Can lead to side reactions, harsh conditions researchgate.net |

Note: The information in this table is based on general findings for thionation reactions.

Complexation Reactions with Calcium Precursors

Following the successful synthesis of the 2,5-dimethyl-3,4-dithioxoadipate ligand, the final step is the complexation with a suitable calcium salt. This involves the reaction of the deprotonated ligand with a calcium(II) source.

Solvent Effects and Reaction Condition Optimization

The choice of solvent is crucial in coordination chemistry as it can influence the solubility of reactants, the stability of the resulting complex, and the reaction kinetics. researchgate.networldscientific.com For the complexation of the dithioadipate ligand with calcium, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be suitable, as they can dissolve both the organic ligand and potentially the calcium salt. researchgate.net In some cases, alcohols like ethanol (B145695) or methanol might also be used. researchgate.net

The solvent can also coordinate to the metal ion, and the ligand must then displace these coordinated solvent molecules to form the desired complex. researchgate.netrsc.org The temperature of the reaction is another important parameter to optimize, as it can affect the stability of the complex. researchgate.net

Stoichiometric Control in Ligand-Metal Complexation

The stoichiometry of the reactants, specifically the molar ratio of the ligand to the calcium precursor, is a critical factor in determining the structure of the final complex. jake-song.comresearchgate.net By carefully controlling this ratio, it is possible to favor the formation of a specific coordination complex. jake-song.comlibretexts.org For the synthesis of Calcium 2,5-dimethyl-3,4-dithioxoadipate, a 1:1 molar ratio of the dianionic ligand to the Ca²⁺ ion would be targeted to achieve the desired neutral complex. nih.govfrontiersin.org The speciation of the metal-ligand complexes in the reaction medium is strongly dependent on the stoichiometry. jake-song.com

Stereochemical Control in Synthesis

Stereochemistry is a fundamental aspect of chemical synthesis, influencing the three-dimensional structure and properties of molecules. numberanalytics.comnih.govrijournals.com The 2,5-dimethyl-3,4-dithioxoadipate ligand has two chiral centers at the C2 and C5 positions. Therefore, the synthesis can result in a mixture of stereoisomers (RR, SS, and meso).

Achieving stereochemical control can be approached in several ways. One strategy is to use a chiral auxiliary during the synthesis of the ligand. youtube.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. youtube.com Another approach is the use of chiral catalysts, such as transition metal complexes or organocatalysts, which can induce high levels of stereoselectivity. numberanalytics.com

Furthermore, the stereochemistry of the starting materials can dictate the stereochemistry of the product in what is known as substrate control. youtube.com If a stereochemically pure 2,5-dimethyladipate derivative is used as the precursor, this stereochemistry can be carried through the subsequent reaction steps. The three-dimensional arrangement of atoms in the substrate can influence the trajectory of approaching reagents due to steric and electronic effects. numberanalytics.comacs.org

Novel Synthetic Pathways for Related Dithioxo-Adipate Systems

A key reagent in the synthesis of thiocarbonyl compounds from their carbonyl analogs is Lawesson's Reagent. nih.govnumberanalytics.com This organophosphorus sulfide (B99878) is widely used for the thionation of ketones, esters, and amides. organic-chemistry.org The reaction mechanism involves the exchange of an oxygen atom for a sulfur atom. The reaction with an ester, such as a dialkyl adipate, would proceed through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond as a driving force for the reaction. organic-chemistry.org

The synthesis of the precursor, a dialkyl 2,5-dimethyladipate, can be achieved through various established methods. One common approach is the esterification of 2,5-dimethyladipic acid with an appropriate alcohol in the presence of an acid catalyst. nih.gov Alternative methods for the formation of similar dialkyl succinates and adipates have been explored, including the use of ionic liquids as catalysts, which can offer high yields and selectivities under mild conditions. nih.gov

A proposed synthetic route for a generic dialkyl 2,5-dimethyl-3,4-dithioxoadipate would, therefore, likely involve a two-step process: first, the synthesis of the dialkyl 2,5-dimethyladipate, followed by a double thionation reaction at the 3 and 4 positions. The final step to obtain the calcium salt would involve saponification of the ester groups followed by treatment with a suitable calcium salt.

The following table outlines a proposed reaction scheme for the synthesis of a dialkyl 2,5-dimethyl-3,4-dithioxoadipate.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,5-Dimethyladipic acid, Ethanol | H₂SO₄ (catalyst), Heat | Diethyl 2,5-dimethyladipate |

| 2 | Diethyl 2,5-dimethyl-3,4-dioxoadipate | Lawesson's Reagent, Toluene, Heat | Diethyl 2,5-dimethyl-3,4-dithioxoadipate |

| 3 | Diethyl 2,5-dimethyl-3,4-dithioxoadipate | 1. NaOH (aq), Heat 2. CaCl₂ (aq) | This compound |

It is important to note that the thionation of β-dicarbonyl systems can sometimes lead to the formation of heterocyclic byproducts, such as thiophenes. nih.gov Therefore, the reaction conditions for the thionation step would need to be carefully optimized to favor the formation of the desired acyclic dithioxo product. The reactivity of esters towards Lawesson's reagent is generally lower than that of ketones or amides, often requiring higher temperatures and longer reaction times. nih.govorganic-chemistry.org

Further research into the thionation of substituted adipate systems is required to establish a definitive and high-yielding synthetic pathway. The exploration of alternative thionating agents, such as phosphorus pentasulfide (P₄S₁₀), could also present a viable, albeit potentially less mild, alternative to Lawesson's Reagent. google.com The development of such synthetic routes would provide access to a novel class of dithio-dicarbonyl compounds for further study and potential application.

Advanced Characterization Techniques for Structural Elucidation of Calcium 2,5 Dimethyl 3,4 Dithioxoadipate

Spectroscopic Analysis in Chemical Research

Spectroscopic techniques are indispensable tools in modern chemistry, offering non-destructive methods to probe the electronic and structural properties of molecules. For Calcium 2,5-dimethyl-3,4-dithioxoadipate, a combination of vibrational, magnetic resonance, and mass spectrometric methods would be employed to confirm its identity and understand its bonding.

Vibrational Spectroscopy (FT-IR, Raman) for Dithioxo Moieties and Coordination Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is particularly sensitive to the types of chemical bonds present in a molecule and their environment. In the analysis of this compound, these methods would be crucial for identifying the characteristic frequencies of the dithioxo (C=S) and carboxylate (COO⁻) groups.

The C=S stretching vibrations are typically observed in the region of 1050-1250 cm⁻¹ in the IR spectrum. The precise frequency can provide insight into the bond order and coordination of the sulfur atoms to the calcium ion. Coordination to a metal center typically leads to a shift in the C=S stretching frequency compared to the free ligand.

Similarly, the carboxylate group has characteristic symmetric and asymmetric stretching vibrations. The separation between the wavenumbers of these two bands (Δν) is a powerful diagnostic tool for determining the coordination mode of the carboxylate group to the calcium ion (e.g., monodentate, bidentate chelating, or bridging).

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Dithioxo (C=S) | Stretching | 1050 - 1250 |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1550 - 1650 |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1300 - 1420 |

| C-H (methyl) | Stretching | ~2850 - 3000 |

Note: The exact positions of these bands would need to be determined experimentally.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. For this compound, which contains ¹H and ¹³C nuclei, NMR would provide invaluable information about the connectivity and structure of the organic ligand.

Standard one-dimensional ¹H and ¹³C NMR would confirm the presence of the methyl (CH₃) and methine (CH) groups in the 2,5-dimethyl-3,4-dithioxoadipate ligand. The chemical shifts of these nuclei would be influenced by the presence of the adjacent sulfur and carboxylate groups.

Given that this compound is a solid, solid-state NMR (ssNMR) would be a powerful technique to study its structure in its native state. Solid-state ¹³C NMR could provide information about the different crystalline forms (polymorphs) if they exist, and could also give insights into the coordination environment of the calcium ion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2,5-dimethyl-3,4-dithioxoadipate Ligand

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | Methyl (CH₃) | 1.2 - 1.5 |

| ¹H | Methine (CH) | 3.0 - 3.5 |

| ¹³C | Methyl (CH₃) | 15 - 25 |

| ¹³C | Methine (CH) | 45 - 55 |

| ¹³C | Dithioxo (C=S) | 190 - 210 |

| ¹³C | Carboxylate (C=O) | 170 - 185 |

Note: These are estimated values and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₈H₈O₄S₂Ca. fda.gov

In addition to the exact mass of the parent ion, the fragmentation pattern observed in the mass spectrum would offer structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and identify characteristic neutral losses, such as CO₂ or CS₂.

Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods provide valuable information about bonding and connectivity, diffraction techniques offer a definitive map of the atomic positions in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Coordination Geometry

The "gold standard" for structural elucidation is single-crystal X-ray diffraction. This technique, when applicable, can provide an unambiguous three-dimensional model of the molecule. For this compound, a successful single-crystal X-ray diffraction study would reveal:

The precise coordination number and geometry of the calcium ion.

The bond lengths and angles of the entire molecule, including the Ca-O and Ca-S bond distances.

The conformation of the 2,5-dimethyl-3,4-dithioxoadipate ligand.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

This level of detail is essential for a complete understanding of the compound's structure and properties.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity

When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) is an invaluable alternative. This technique is used to analyze a polycrystalline sample and provides a characteristic diffraction pattern, or "fingerprint," of the crystalline material.

For this compound, PXRD would be used to:

Confirm the crystalline nature of a bulk sample.

Identify the crystalline phase and compare it to known phases or to a pattern calculated from a single-crystal structure.

Assess the purity of a sample, as different crystalline phases or impurities will result in additional peaks in the diffraction pattern.

By comparing the experimental PXRD pattern to a database or a simulated pattern, one can confirm the identity and purity of the synthesized material.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity and Thermal Behavior

The comprehensive characterization of a chemical compound is fundamental to verifying its identity, purity, and stability. For this compound, elemental analysis and thermogravimetric analysis (TGA) serve as two critical techniques. Elemental analysis provides a quantitative determination of the constituent elements, which is a primary method for confirming the empirical and molecular formula. Thermogravimetric analysis, on the other hand, offers insights into the thermal stability and decomposition profile of the compound.

Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the elements that constitute a compound. This data is then compared against the theoretical values derived from the compound's proposed molecular formula to ascertain its compositional purity. For this compound, with a molecular formula of C₈H₈CaO₄S₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, calcium, oxygen, and sulfur.

The theoretical elemental percentages are presented in the table below. The close agreement between experimentally obtained values and these theoretical percentages would confirm the successful synthesis and purity of the target compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 35.28 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 2.97 |

| Calcium | Ca | 40.08 | 1 | 40.08 | 14.72 |

| Oxygen | O | 16.00 | 4 | 64.00 | 23.50 |

| Sulfur | S | 32.07 | 2 | 64.14 | 23.55 |

| Total Molecular Weight | 272.38 g/mol |

Thermogravimetric Analysis (TGA)

Generally, the thermal decomposition of calcium salts of carboxylic acids occurs in distinct stages. capes.gov.brresearchgate.net If the compound exists as a hydrate, the initial weight loss, typically occurring at temperatures around 100-150°C, corresponds to the loss of water molecules. researchgate.net Following dehydration, the anhydrous salt remains stable up to a higher temperature, at which point the organic portion of the molecule begins to decompose. capes.gov.brresearchgate.net For calcium carboxylates, this decomposition often leads to the formation of calcium carbonate as a solid intermediate. capes.gov.brresearchgate.net This process can occur over a broad temperature range, often starting between 160°C and 315°C for various calcium carboxylates. capes.gov.br Upon further heating to higher temperatures, typically above 600°C, the calcium carbonate intermediate will decompose to calcium oxide, with the release of carbon dioxide.

Theoretical and Computational Investigations of Calcium 2,5 Dimethyl 3,4 Dithioxoadipate

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For Calcium 2,5-dimethyl-3,4-dithioxoadipate, DFT calculations would be instrumental in elucidating its fundamental electronic properties.

Orbital Analysis and Bonding Characteristics of the Dithioxoadipate Ligand

A critical aspect of understanding the calcium complex is to analyze the nature of the chemical bonds between the calcium ion and the 2,5-dimethyl-3,4-dithioxoadipate ligand. DFT allows for the examination of molecular orbitals (MOs), which provides insights into the bonding, anti-bonding, and non-bonding interactions. rsc.orgresearchgate.net This analysis would reveal the extent of covalent and ionic character in the calcium-sulfur and calcium-oxygen bonds. Furthermore, the electronic distribution and charge transfer between the metal center and the ligand could be quantified, offering a detailed picture of the coordination environment.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, the electronic transitions responsible for the absorption bands can be identified. Similarly, the calculation of vibrational frequencies (IR and Raman spectra) can help in assigning the vibrational modes of the molecule, providing a characteristic fingerprint of the compound's structure and bonding. youtube.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamic properties and interactions with its environment. rsc.orgnih.gov

Conformational Analysis and Ligand Flexibility within the Calcium Complex

The 2,5-dimethyl-3,4-dithioxoadipate ligand possesses several rotatable bonds, which can lead to a variety of possible conformations for the calcium complex. MD simulations can explore the potential energy surface of the complex to identify stable conformers and the energy barriers between them. nih.govresearchgate.netresearchgate.net This analysis is crucial for understanding the flexibility of the ligand and how it adapts its conformation upon coordination to the calcium ion.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical methods can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it may participate. researchgate.netnih.govresearchgate.netescholarship.org

By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the reaction proceeds. For instance, the role of the calcium ion as a Lewis acid in catalyzing reactions or the reactivity of the dithioxo groups could be explored through these computational studies.

Concluding Remarks

While direct experimental and computational data on this compound are not currently available, the theoretical framework outlined above provides a clear roadmap for future research. Such studies would be invaluable in characterizing the structural, electronic, and dynamic properties of this compound, ultimately contributing to a deeper understanding of the coordination chemistry of calcium with dithio-ligands.

Ligand Field Theory and Metal-Ligand Orbital Interactions

In the theoretical examination of this compound, Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding between the calcium (Ca²⁺) ion and the 2,5-dimethyl-3,4-dithioxoadipate ligand. As a d⁰ metal ion, the electronic configuration of Ca²⁺ is [Ar], meaning it has no d-electrons to participate in d-orbital splitting, which is a central concept in LFT for transition metals. However, the principles of LFT can be extended to describe the nature of the metal-ligand orbital interactions and the resulting molecular orbital diagram.

The 2,5-dimethyl-3,4-dithioxoadipate ligand, a derivative of dithiooxamide (B146897), acts as a chelating ligand. chemimpex.comwikipedia.org Dithiooxamides are recognized as effective ligands in coordination chemistry, often utilizing their sulfur atoms as soft donors. chemimpex.comnih.gov In this complex, the sulfur atoms of the dithioxo groups are the primary coordination sites for the calcium ion. The interaction between the Ca²⁺ ion and the ligand can be described by the overlap of the ligand's frontier orbitals with the vacant valence orbitals of the calcium ion.

The valence orbitals of the Ca²⁺ ion available for bonding are the 4s and 4p orbitals. The 3d orbitals are also available but are higher in energy. The primary bonding interaction is electrostatic, characteristic of a hard acid like Ca²⁺ interacting with the sulfur donors of the ligand. However, a degree of covalent character arises from the overlap of the ligand's filled orbitals with the calcium's vacant orbitals.

The molecular orbitals of the complex result from the linear combination of the metal and ligand orbitals of appropriate symmetry. The lone pair orbitals of the sulfur atoms on the 2,5-dimethyl-3,4-dithioxoadipate ligand are of suitable energy and symmetry to interact with the calcium 4s and 4p orbitals.

A qualitative molecular orbital diagram for a simplified model of the [Ca(2,5-dimethyl-3,4-dithioxoadipate)] complex can be constructed. The bonding molecular orbitals will be predominantly ligand in character, while the corresponding antibonding molecular orbitals will be primarily metal in character and remain unoccupied.

Table 1: Theoretical Molecular Orbital Interactions in this compound

| Interacting Orbitals (Metal) | Interacting Orbitals (Ligand) | Resulting Molecular Orbital | Character |

| 4s | σ (Sulfur lone pairs) | σ | Bonding |

| 4p | σ (Sulfur lone pairs) | σ | Bonding |

| 4p | π (Sulfur p-orbitals) | π | Bonding |

| 4s | σ (Sulfur lone pairs) | σ | Antibonding (Unoccupied) |

| 4p | σ (Sulfur lone pairs) | σ | Antibonding (Unoccupied) |

| 4p | π (Sulfur p-orbitals) | π | Antibonding (Unoccupied) |

This table is a theoretical representation based on the principles of Ligand Field Theory and does not represent experimentally determined values.

The energy of these interactions dictates the stability of the resulting complex. The primary stabilization comes from the electrostatic attraction and the formation of the bonding molecular orbitals. The lack of d-electrons in Ca²⁺ means that there are no ligand field stabilization energy (LFSE) contributions, which are significant in transition metal complexes.

Table 2: Estimated Contribution to Metal-Ligand Bonding

| Interaction Type | Contributing Orbitals | Estimated Energy Contribution |

| σ-donation | Ligand (S lone pair) → Ca²⁺ (4s, 4p) | Major |

| π-donation | Ligand (S p-orbital) → Ca²⁺ (4p) | Minor |

| Electrostatic Attraction | Ca²⁺ and Ligand | Significant |

This table provides a qualitative estimation of the contributions to bonding and is not based on specific computational data for the title compound.

Coordination Chemistry and Reactivity Profiles of Dithioxoadipate Ligands

Chelation Behavior and Diverse Coordination Modes of Dithioxo Groups

The 2,5-dimethyl-3,4-dithioxoadipate ligand possesses two dithioxo (C=S) functional groups, which are analogous to the well-studied dithiooxamide (B146897) and dithiolene systems. nih.govnih.gov These groups offer multiple potential coordination modes. Chelating agents are compounds that can form complex ring-like structures called 'chelates' with metal ions. nih.gov Atoms such as sulfur, nitrogen, and oxygen often act as ligand atoms. nih.gov

Bidentate Chelation: Each dithioxo group can act as a bidentate ligand, coordinating to a single calcium center through both sulfur atoms. This would form a four-membered chelate ring, a common motif in dithiolate chemistry. researchgate.net The large ionic radius of calcium (Ca²⁺) readily accommodates various coordination numbers, typically ranging from six to eight, which can be satisfied by one or more chelating ligands and additional solvent molecules or counter-ions. nih.govlew.ro

Bridging Coordination: The ligand can bridge two or more calcium centers. This can occur in several ways:

Each dithioxo group could bind to a different calcium ion, leading to the formation of a linear or zigzag polymer chain.

One or both sulfur atoms of a single dithioxo group could bridge two calcium centers.

Monodentate Coordination: While less common for a chelating ligand, it is possible for only one sulfur atom of a dithioxo group to coordinate to the calcium ion, leaving the other sulfur uncoordinated. This might occur if steric hindrance from the dimethyl substituents plays a significant role.

The specific coordination mode adopted would likely be influenced by factors such as the solvent system used during synthesis and the nature of any counter-ions present. researchgate.net The flexibility of the adipate (B1204190) backbone allows the two dithioxo groups to orient themselves to facilitate these various binding modes.

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Bidentate Chelation | Both sulfur atoms of a single dithioxo group bind to the same Ca²⁺ ion. | Discrete mononuclear complex or part of a larger assembly. |

| Bridging (Inter-ligand) | The two separate dithioxo groups on the same ligand bind to different Ca²⁺ ions. | Coordination polymer (chain or network). |

| Bridging (Intra-group) | One or both sulfur atoms of a single dithioxo group bind to two different Ca²⁺ ions. | Formation of dimeric or polymeric structures. |

| Monodentate | Only one sulfur atom of a dithioxo group coordinates to a Ca²⁺ ion. | Potentially an intermediate or sterically hindered product. |

Redox Chemistry of Dithioxo Systems in Calcium Complexes

The dithioxo functional groups are redox-active. Dithiolene-type ligands, for instance, can exist in multiple oxidation states: a neutral dithione, a radical anionic semiquinone, and a dianionic dithiolate. nih.govnih.gov This non-innocent behavior means the ligand can actively participate in the redox chemistry of the complex. acs.org

In the context of a calcium complex, the 2,5-dimethyl-3,4-dithioxoadipate ligand is likely in its neutral dithione form. However, it could be susceptible to reduction. The presence of the Ca²⁺ ion, a redox-inactive metal, means that any redox chemistry would be centered on the ligand itself. The interaction with Ca²⁺ could, however, modulate the redox potential of the dithioxo groups. nsf.gov It has been shown that alkaline earth metals like Ca²⁺ can shift the equilibria of sulfur-containing anions, favoring oxidation of thiolates to disulfides. nsf.gov

A potential redox reaction for the complex could be the reductive coupling of the dithioxo groups to form a carbon-carbon double bond between the 3 and 4 positions of the adipate chain, with a concomitant change in the sulfur oxidation state, potentially leading to disulfide bridge formation under certain oxidative conditions.

Ligand Exchange Reactions and Transmetallation Studies

The Ca-S bond is expected to be relatively labile, making the complex susceptible to ligand exchange and transmetallation reactions.

Ligand Exchange: Other Lewis bases, such as water, pyridine, or amines, could potentially displace the dithioxoadipate ligand from the calcium center, especially if the new ligand forms a more thermodynamically stable complex. The success of such a reaction would depend on the relative bond strengths and concentrations of the competing ligands.

Transmetallation: This reaction involves the transfer of a ligand from one metal center to another. wikipedia.org Given that Ca²⁺ is a hard Lewis acid, it would be expected to be readily replaced by softer, more sulfur-philic metal ions like Cu²⁺, Ni²⁺, or Zn²⁺. This process is common in organometallic chemistry and is driven by the formation of a more stable metal-ligand bond. wikipedia.orgwikipedia.org For example, reacting the calcium complex with a salt of a late transition metal could lead to the formation of the corresponding transition metal dithioxoadipate complex. wikipedia.org Mechanochemically driven metathesis reactions have also proven effective for synthesizing calcium amide complexes and could be applicable here. rsc.org

Photochemical Reactivity of Calcium Dithioxo Complexes

The photochemical behavior of the calcium 2,5-dimethyl-3,4-dithioxoadipate complex would likely be dominated by electronic transitions involving the dithioxo groups. The sulfur atoms' non-bonding electrons and the C=S π-orbitals are the most probable chromophores.

Upon absorption of UV or visible light, several processes could occur:

n → π* Transition: An electron from a non-bonding orbital on a sulfur atom could be promoted to an anti-bonding π* orbital of the C=S bond.

π → π* Transition: An electron from a bonding π orbital of the C=S bond could be excited to an anti-bonding π* orbital.

Ligand-to-Metal Charge Transfer (LMCT): It is possible for an electron to be transferred from a ligand-based orbital to an available orbital on the calcium ion. youtube.com However, given the high energy of calcium's vacant orbitals, this is less likely than intra-ligand transitions.

These excited states could lead to various chemical reactions, such as isomerization, cyclization, or dissociation of the ligand. youtube.com The occupation of anti-bonding orbitals in the excited state weakens the metal-ligand bond, which can lead to ligand dissociation. youtube.com The specific photochemical pathway would depend on the wavelength of light used and the surrounding chemical environment.

Supramolecular Assembly and Potential for Coordination Polymer Formation

The bifunctional nature of the 2,5-dimethyl-3,4-dithioxoadipate ligand makes it an excellent candidate for the construction of coordination polymers. Coordination polymers are extended networks of metal ions linked by organic ligands. nih.gov

As discussed in Section 5.1, the ligand can act as a bridge between two calcium centers. If this bridging behavior propagates, it can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. nih.goviucr.org The flexibility of the adipate chain could allow for the formation of various network topologies. The resulting supramolecular architecture would be influenced by the coordination preferences of the calcium ion and non-covalent interactions like hydrogen bonding or van der Waals forces. researchgate.net The development of therapeutic coordination polymers has shown that the release of a drug, which is part of the polymer structure, can be controlled by the degradation of metal-ligand bonds. nih.govrsc.org

| Factor | Influence on the Final Structure |

|---|---|

| Ligand Flexibility | The adipate backbone allows for different spatial orientations of the dithioxo groups, leading to diverse network topologies. nih.gov |

| Coordination Number of Ca²⁺ | A higher coordination number (e.g., 7 or 8) would require more ligands or solvent molecules, influencing the packing and dimensionality. lew.ro |

| Solvent | Solvent molecules can coordinate to the metal center, acting as terminal ligands and potentially limiting the dimensionality of the network. researchgate.net |

| Counter-ion | The size, shape, and charge of the counter-ion can influence the packing of the coordination polymer chains or layers. |

Advanced Analytical Method Development and Validation for Calcium 2,5 Dimethyl 3,4 Dithioxoadipate in Research Contexts

Chromatographic Separations

Chromatography is an indispensable tool for separating the primary compound from impurities, byproducts, and degradation products. The choice of technique is dictated by the volatility, polarity, and charge of the analytes.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile, polar compounds like Calcium 2,5-dimethyl-3,4-dithioxoadipate. A reversed-phase HPLC method is typically developed for such organosulfur compounds. researchgate.netoup.comnih.gov This approach uses a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the polar dithioxoadipate anion from less polar impurities.

A typical method would employ a C18 column and a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., ammonium (B1175870) acetate) to maintain a consistent pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the concentration of the organic modifier is increased over time, is crucial for eluting a wide range of impurities with varying polarities. Detection is commonly performed using a UV-Vis detector set to a wavelength where the dithioamide chromophore exhibits strong absorbance.

Illustrative HPLC Method Parameters and Findings:

A study to validate an HPLC method for purity assessment might yield results similar to those in the table below. The main peak for the 2,5-dimethyl-3,4-dithioxoadipate anion would be well-resolved from potential process-related impurities, such as the corresponding monothio- or non-thionated adipic acid precursors.

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Compound | Retention Time (min) |

| 2,5-dimethyl-3-oxo-4-thioxoadipate | 8.5 |

| 2,5-dimethyl-3,4-dithioxoadipate | 11.2 |

| Unreacted 2,5-dimethyladipic acid | 4.1 |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and low volatility. chromforum.org However, GC is an excellent technique for analyzing volatile byproducts from its synthesis or for analyzing the compound after a chemical derivatization step. nih.gov

For instance, to analyze the core dicarboxylic acid structure, a derivatization process such as silylation or esterification is required. lmaleidykla.lt Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid groups into more volatile trimethylsilyl (B98337) esters. nih.govresearchgate.net This allows for separation on a standard non-polar GC column and detection by a flame ionization detector (FID) or mass spectrometer (MS). This approach is particularly useful for detecting and quantifying volatile organic impurities that may be present in the sample matrix.

Illustrative GC Method Parameters for Derivatized Analytes:

| Parameter | Value/Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatized Compound | Retention Time (min) |

| Bis(trimethylsilyl) 2,5-dimethyl-3,4-dithioxoadipate | 12.8 |

| Bis(trimethylsilyl) 2,5-dimethyladipate | 10.5 |

Capillary Electrophoresis (CE) offers a high-resolution separation technique based on the differential migration of charged species in an electric field. It is particularly well-suited for analyzing the charge heterogeneity of ionic compounds like this compound. nih.gov The method can effectively separate the dithioxoadipate dianion from any mono-charged or partially complexed species. utas.edu.auresearchgate.net

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is injected, and a high voltage is applied. Species separate based on their charge-to-size ratio. This technique is highly efficient and requires minimal sample and reagent volumes. It can provide a detailed purity profile, complementing data from HPLC. publish.csiro.au

Illustrative CE Method Parameters and Findings:

| Parameter | Value/Condition |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 50 mM Borate Buffer, pH 9.2 |

| Voltage | 25 kV |

| Temperature | 25°C |

| Detection | UV at 280 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Species | Migration Time (min) |

| [2,5-dimethyl-3,4-dithioxoadipate]²⁻ | 5.3 |

| [Monoprotonated species]¹⁻ | 6.1 |

| Unrelated anionic impurity | 4.8 |

Spectrometric Quantification Methods

Spectrometric methods provide rapid and sensitive quantification of the analyte and its components based on the absorption or emission of electromagnetic radiation.

The concentration of this compound in a pure solution can be readily determined using UV-Visible spectroscopy. The thioamide (C=S) functional groups within the dithioxoadipate structure act as strong chromophores. researchgate.netrsc.org These groups typically exhibit intense π → π* transitions in the UV region.

A standard procedure involves preparing a series of solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration. youtube.com A calibration curve is constructed by plotting absorbance versus concentration, and the concentration of an unknown sample can be determined from this curve. The presence of the thioamide group often results in a distinct absorption maximum that can be used for selective quantification. mdpi.com

Illustrative Data for a UV-Vis Calibration Curve:

| Concentration (mg/L) | Absorbance at λmax (280 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

To specifically and accurately quantify the calcium content of the compound, Atomic Absorption Spectroscopy (AAS) or Atomic Emission Spectroscopy (AES) is the method of choice. pdx.eduresearchgate.net These techniques are highly selective for the determination of metallic elements.

In AAS, a sample solution is aspirated into a flame, where it is atomized. A hollow-cathode lamp specific for calcium emits light at a wavelength that can be absorbed by the ground-state calcium atoms in the flame. oiv.int The amount of light absorbed is proportional to the concentration of calcium in the sample. To prevent chemical interference, a releasing agent such as lanthanum chloride is often added to the samples and standards. researchgate.net This ensures that the calcium is not locked in refractory compounds within the flame.

Illustrative AAS Instrumental Parameters for Calcium Analysis:

| Parameter | Setting |

| Technique | Flame Atomic Absorption Spectroscopy |

| Wavelength | 422.7 nm |

| Lamp Current | 5 mA |

| Slit Width | 0.2 nm |

| Flame | Air-Acetylene, reducing (fuel-rich) |

| Releasing Agent | 0.5% LaCl₃ solution |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis and Trace Impurities

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample with exceptional sensitivity. libretexts.org In the analysis of this compound, ICP-MS serves two primary functions: confirming the stoichiometry of the calcium salt and quantifying trace elemental impurities. The technique combines a high-temperature argon plasma source to ionize the sample with a mass spectrometer to separate and detect the ions based on their mass-to-charge ratio. libretexts.org

For stoichiometric analysis, the sample is digested, typically using strong acids, to break down the organometallic structure and release the calcium ions into the solution. youtube.com The solution is then introduced into the plasma. The high sensitivity of ICP-MS allows for the precise quantification of calcium, which can be compared against the sulfur content (determined by other means) or the total organic content to verify the correct 1:1 molar ratio of calcium to the dithioxoadipate ligand. While the most abundant isotope of calcium, 40Ca, can suffer from spectral interference from argon (40Ar), which is used as the plasma gas, modern ICP-MS instruments can mitigate this through collision/reaction cells or by measuring less abundant, interference-free isotopes like 44Ca. nih.govnih.gov

A critical application of ICP-MS in a research context is the detection and quantification of trace metallic impurities. The synthesis of this compound may involve various reagents and catalysts, which could introduce trace levels of other metals. These impurities can significantly impact the compound's chemical and physical properties. ICP-MS offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for this purpose. libretexts.orgyoutube.com By identifying and quantifying these trace impurities, researchers can ensure the purity of the compound, leading to more reliable and reproducible experimental results.

Table 1: Hypothetical Trace Metal Impurities in a Research-Grade Sample of this compound as Determined by ICP-MS

| Element | Symbol | Typical Concentration (µg/kg) | Method Detection Limit (MDL) (µg/kg) | Potential Source |

| Sodium | Na | 550 | 5.0 | Reagents, glassware |

| Magnesium | Mg | 210 | 2.0 | Starting materials |

| Iron | Fe | 85 | 1.0 | Reactor vessel, catalysts |

| Copper | Cu | 30 | 0.5 | Catalysts, piping |

| Lead | Pb | <10 | 0.2 | Environmental contamination |

| Zinc | Zn | 75 | 1.0 | Reagents, catalysts |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, CE-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the comprehensive analysis of complex samples. longdom.orgsaspublishers.comnih.gov For a compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) provide detailed molecular-level information that is complementary to the elemental data from ICP-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a premier technique for separating and identifying volatile and semi-volatile compounds. restek.com While this compound itself is a non-volatile salt, GC-MS is highly valuable for studying its thermal decomposition products. The dithiocarboxylate moiety can be thermally labile. thermofisher.com By subjecting the compound to controlled heating (pyrolysis) followed by GC-MS analysis, researchers can identify the volatile breakdown products, providing insights into its thermal stability and degradation pathways. Furthermore, if the dithioxoadipate ligand is derivatized to form a more volatile ester, GC-MS could be used for its quantification. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is arguably the most powerful tool for the direct analysis of this compound and related non-volatile species in solution. longdom.org High-Performance Liquid Chromatography (HPLC) separates the compound from impurities or related metabolites based on their interactions with a stationary phase. nih.gov The eluent from the LC column is then directed into a mass spectrometer, typically using a soft ionization source like Electrospray Ionization (ESI), which allows the intact ionized molecule to be detected. upce.cz This enables accurate molecular weight determination and structural elucidation through tandem mass spectrometry (MS/MS). LC-MS is crucial for purity assessments, stability studies in different media, and identifying products from chemical or biological transformations.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. wikipedia.org This technique separates ions based on their electrophoretic mobility in an electric field, making it particularly well-suited for analyzing charged species like the 2,5-dimethyl-3,4-dithioxoadipate anion and the calcium cation. nih.gov CE-MS can be used to study the chelation of the calcium ion by the ligand and to analyze the compound in complex biological or environmental matrices where its ionic nature is a key feature. wiley.comnih.gov It offers a different separation mechanism than LC, providing complementary information and potentially resolving components that co-elute in an LC system. boku.ac.at

Table 2: Application of Hyphenated Techniques for the Analysis of this compound

| Technique | Analyte Form | Primary Application | Information Obtained |

| GC-MS | Volatile degradation products or derivatized ligand | Thermal stability studies; Impurity profiling of volatile precursors | Identification of thermal breakdown products; Assessment of starting material purity |

| LC-MS | Intact salt; Ligand anion | Purity assessment; Stability testing; Quantitative analysis | Molecular weight confirmation; Structural elucidation of impurities and metabolites; Concentration in solution |

| CE-MS | Ligand anion; Calcium cation; Metal-ligand complex | Chelation studies; Analysis in ionic/biological media | Confirmation of ionic species; Ligand-to-metal ratio analysis; Separation of charged impurities |

Method Validation for Reproducibility, Accuracy, and Robustness in Research Applications

For analytical data to be considered reliable and meaningful in a research context, the methods used to generate that data must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound, this involves systematically evaluating key parameters to ensure reproducibility, accuracy, and robustness.

Reproducibility refers to the ability of a method to produce consistent results over time and between different analysts or laboratories. It is assessed by analyzing replicate samples under varied conditions (e.g., different days, different analysts) and evaluating the precision, typically expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the measured value to the true or accepted value. quizlet.com It is often determined by analyzing a certified reference material (if available) or by performing spike-recovery experiments. In a spike-recovery study, a known quantity of the analyte is added to a sample matrix, and the percentage of the added analyte that is detected (the % recovery) is calculated.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an LC-MS method, this could involve slightly changing the mobile phase composition, pH, or column temperature. A robust method will yield consistent results despite these minor changes, indicating its reliability for routine use.

Other critical validation parameters include linearity (the ability to produce results proportional to the analyte concentration over a given range), limit of detection (LOD, the lowest amount of analyte that can be detected), and limit of quantification (LOQ, the lowest amount of analyte that can be quantitatively measured with acceptable precision and accuracy). nih.gov

Table 3: Key Validation Parameters for a Hypothetical LC-MS Method for this compound

| Parameter | Definition | Typical Acceptance Criteria for Research |

| Linearity (R²) | The correlation coefficient of the calibration curve | ≥ 0.995 |

| Accuracy (% Recovery) | Percentage of known amount of analyte recovered from a spiked sample | 80 - 120% |

| Precision (RSD%) | Relative standard deviation of replicate measurements | ≤ 15% |

| Reproducibility (RSD%) | Precision under different conditions (e.g., inter-day) | ≤ 20% |

| Limit of Detection (LOD) | Lowest concentration at which the analyte can be reliably detected | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision | Signal-to-Noise Ratio ≥ 10 |

| Robustness | Consistency of results when method parameters are slightly varied | No significant change in results; RSD ≤ 20% |

Exploration of Industrial and Materials Science Applications of Calcium 2,5 Dimethyl 3,4 Dithioxoadipate

Role as an Additive in Polymer Science and Resins

There is currently no available research data on the use of Calcium 2,5-dimethyl-3,4-dithioxoadipate as an additive in polymer science.

Impact on Polymerization Processes

Information regarding the impact of this compound on polymerization processes is not present in the reviewed literature.

Modification of Material Properties (e.g., mechanical strength, durability)

There are no studies available that detail the effects of incorporating this compound into polymers to modify their mechanical strength, durability, or other material properties.

Potential in Pigments or Colorants Research

No research has been published that investigates the potential of this compound as a pigment or colorant. While related sulfur-containing heterocyclic compounds have been explored for their color properties, specific research into this calcium salt is absent.

Applications in Advanced Analytical Chemistry as a Ligand or Reagent for Metal Complexation and Chemosensing

There is no available literature on the application of this compound as a ligand or reagent for metal complexation or in the development of chemosensors. The dithio- and carboxylate groups within its structure theoretically suggest a potential for metal binding, but this has not been experimentally verified in published research.

Considerations for Scalable Production in Industrial Research and Development

No information or discussion regarding the scalable production of this compound for industrial research and development purposes could be located in the public scientific literature.

Q & A

Q. How can factorial design optimize reaction conditions for scaling up synthesis without compromising purity?

- Methodological Answer : Implement a fractional factorial design (e.g., 2⁴⁻¹) testing variables: reaction time, temperature, solvent ratio, and stirring rate. Use response surface methodology (RSM) to model purity and yield. Validate with pilot-scale batches (10–50 g) and statistical process control (SPC) charts .

Q. What validation protocols are critical for ensuring reproducibility in cross-laboratory studies?

- Methodological Answer : Standardize protocols using ISO/IEC 17025 guidelines. Share raw data (e.g., NMR FID files, XRD .cif files) via open-access repositories. Conduct interlaboratory comparisons with blinded samples and report Cohen’s kappa coefficients for categorical data (e.g., impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.